1-(3-Methyl-1-benzofuran-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methyl-1-benzofuran-2-yl)ethan-1-ol is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by a benzofuran ring substituted with a methyl group at the 3-position and an ethan-1-ol group at the 2-position. It is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-ol typically involves the following steps:
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methyl-1-benzofuran-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding alkane, 1-(3-Methyl-1-benzofuran-2-yl)ethane.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as bromination, to form bromomethyl derivatives.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Bromination can be achieved using bromine (Br₂) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr₃).
Major Products
Oxidation: 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one
Reduction: 1-(3-Methyl-1-benzofuran-2-yl)ethane
Substitution: Bromomethyl derivatives
Scientific Research Applications
1-(3-Methyl-1-benzofuran-2-yl)ethan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-ol involves its interaction with cellular targets, leading to cytotoxic effects. The compound increases reactive oxygen species (ROS) levels in cancer cells, inducing oxidative stress and apoptosis . It also activates caspase-3/7, which plays a crucial role in the execution phase of cell apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-Dihydrobenzofuran-5-yl)ethan-1-ol
- 1-(1-Benzofuran-2-yl)ethanol
- 1-(3-Bromomethyl-1-benzofuran-2-yl)ethan-1-ol
Uniqueness
1-(3-Methyl-1-benzofuran-2-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 3-position and the ethan-1-ol group at the 2-position contributes to its cytotoxic activity and potential as an anticancer agent .
Properties
IUPAC Name |
1-(3-methyl-1-benzofuran-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-7-9-5-3-4-6-10(9)13-11(7)8(2)12/h3-6,8,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTGFYRSBJVIAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.